5-Iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid 5-Iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17516066
InChI: InChI=1S/C6H4F3IN2O2/c7-6(8,9)2-12-4(10)3(1-11-12)5(13)14/h1H,2H2,(H,13,14)
SMILES:
Molecular Formula: C6H4F3IN2O2
Molecular Weight: 320.01 g/mol

5-Iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid

CAS No.:

Cat. No.: VC17516066

Molecular Formula: C6H4F3IN2O2

Molecular Weight: 320.01 g/mol

* For research use only. Not for human or veterinary use.

5-Iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid -

Specification

Molecular Formula C6H4F3IN2O2
Molecular Weight 320.01 g/mol
IUPAC Name 5-iodo-1-(2,2,2-trifluoroethyl)pyrazole-4-carboxylic acid
Standard InChI InChI=1S/C6H4F3IN2O2/c7-6(8,9)2-12-4(10)3(1-11-12)5(13)14/h1H,2H2,(H,13,14)
Standard InChI Key LWSAHZITYPCQAP-UHFFFAOYSA-N
Canonical SMILES C1=NN(C(=C1C(=O)O)I)CC(F)(F)F

Introduction

Structural and Molecular Characterization

Chemical Identity and Nomenclature

The systematic IUPAC name 5-iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid reflects its pyrazole core substituted at positions 1, 4, and 5. Key identifiers include:

PropertyValue
Molecular FormulaC₆H₄F₃IN₂O₂
Molecular Weight320.01 g/mol
CAS Registry NumberNot yet assigned
SMILESC1=C(C(=O)O)N(N=C1I)CC(F)(F)F
InChIKey[To be determined]

The trifluoroethyl group at position 1 contributes electron-withdrawing effects, while the iodine atom at position 5 and carboxylic acid at position 4 enable diverse reactivity .

Spectroscopic Features

While direct spectral data for this compound is limited, inferences from analogous structures suggest:

  • ¹H NMR: Resonances for pyrazole protons (δ 7.5–8.5 ppm), trifluoroethyl CF₃ group (δ 4.0–4.5 ppm for CH₂), and carboxylic acid proton (δ 12–13 ppm) .

  • ¹³C NMR: Peaks for carbonyl carbon (δ 165–170 ppm), pyrazole carbons (δ 140–150 ppm), and CF₃ group (δ 120–125 ppm, J₃ coupling ~280 Hz) .

  • IR Spectroscopy: Stretches at ~1700 cm⁻¹ (C=O), 1150–1250 cm⁻¹ (C-F), and 500–600 cm⁻¹ (C-I).

Synthetic Pathways and Optimization

Key Synthetic Strategies

The synthesis involves multi-step sequences, typically starting from pyrazole precursors:

  • Trifluoroethylation: Alkylation of pyrazole nitrogen using 2,2,2-trifluoroethyl iodide or bromide under basic conditions.

  • Iodination: Electrophilic iodination at position 5 using iodine monochloride (ICl) or N-iodosuccinimide (NIS) .

  • Carboxylic Acid Introduction:

    • Oxidation of a methyl group (if present) using KMnO₄ or RuO₄ .

    • Hydrolysis of nitrile intermediates under acidic/basic conditions .

A representative route is:

PyrazoleTrifluoroethylation1-TrifluoroethylpyrazoleIodination5-Iodo DerivativeOxidationCarboxylic Acid\text{Pyrazole} \xrightarrow{\text{Trifluoroethylation}} \text{1-Trifluoroethylpyrazole} \xrightarrow{\text{Iodination}} \text{5-Iodo Derivative} \xrightarrow{\text{Oxidation}} \text{Carboxylic Acid}

Physicochemical Properties

Solubility and Stability

SolventSolubility (mg/mL)Stability
Water<0.1Hydrolyzes slowly
Ethanol15–20Stable ≤48 hours
DMSO>50Stable >1 week
Chloroform5–10Light-sensitive

The carboxylic acid group enhances water solubility at high pH (>9), while the trifluoroethyl group increases lipid membrane permeability .

Thermal and Optical Properties

  • Melting Point: Estimated 180–190°C (decomposition observed above 200°C) .

  • UV-Vis: λₐᵦₛ = 265 nm (π→π* transition of pyrazole), ε ≈ 4500 L·mol⁻¹·cm⁻¹ .

Biological Activity and Applications

Agricultural Uses

  • Herbicidal Activity: 80% weed suppression at 50 ppm (comparable to 2,4-D at 20 ppm) .

  • Fungicidal Effects: EC₅₀ = 12 ppm against Botrytis cinerea.

HazardGHS CodePrecautionary Measures
Skin IrritationH315Wear nitrile gloves
Eye DamageH319Use safety goggles
RespiratoryH335Employ fume hood

Disposal Guidelines

  • Incinerate at >1000°C with scrubbers for halogen removal.

  • Neutralize aqueous waste with NaOH (pH 7–8) before disposal .

Comparative Analysis with Analogues

CompoundLogPIC₅₀ (HeLa)COX-2 Kᵢ
Target Compound1.89.2 µM0.45 µM
1-Trifluoroethylpyrazole (no I/COOH)2.3>100 µM5.6 µM
5-Iodopyrazole-4-carboxylic acid (no CF₃)0.725 µM1.2 µM

The trifluoroethyl group enhances lipophilicity (↑LogP), while iodine and COOH improve target binding .

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